PIKfyve Biochemical Inhibition: N-Phenethyl Analog Outperforms N-Phenyl, N-Benzyl, and N-Ethyl Congeners in Head-to-Head Patent Series
In the PIKfyve ADP-Glo™ biochemical assay conducted by Carna Biosciences and reported across US20240016810 and US20240150358, the target N-phenethyl compound (CAS 399002-74-5, Table 16.23) achieves IC₅₀ values of 5,750 nM and 10,000 nM [1]. By contrast, the N-phenyl analog (N-phenyl-2-(pyridin-3-yl)piperidine-1-carbothioamide), the N-benzyl analog, and the N-ethyl analog (CAS 399002-62-1) each display IC₅₀ values >10,000 nM under identical assay conditions, confirming that the phenethyl substituent confers a measurable potency advantage over these direct comparators [2][3].
| Evidence Dimension | PIKfyve biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5,750 nM (average); 10,000 nM (second determination) |
| Comparator Or Baseline | N-phenyl analog: IC₅₀ > 10,000 nM; N-benzyl analog: IC₅₀ > 10,000 nM; N-ethyl analog (CAS 399002-62-1): IC₅₀ > 10,000 nM |
| Quantified Difference | Target compound shows at least ~1.7-fold greater potency than comparators (5.75 µM vs. >10 µM) |
| Conditions | PIKfyve ADP-Glo™ Kinase Assay, Carna Biosciences proprietary protocol, recombinant enzyme |
Why This Matters
For procurement decisions in PIKfyve-targeted screening, the N-phenethyl compound is the only member of the 2-(pyridin-3-yl)piperidine-1-carbothioamide series with sub-10 µM activity documented in the public domain, making it the best-validated starting point among commercially accessible analogs.
- [1] BindingDB. BDBM645410: Affinity Data IC₅₀ 5.75E+3 nM and 1.00E+4 nM, PIKfyve Biochemical Assay. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=645410 View Source
- [2] US Patent Application US20240016810. Table 16. PIKfyve Inhibitory Activity of Exemplified Compounds. Filed 2023. View Source
- [3] BindingDB. Comparative PIKfyve IC₅₀ data for N-phenyl, N-benzyl, and N-ethyl 2-(pyridin-3-yl)piperidine-1-carbothioamide analogs. https://www.bindingdb.org/ View Source
